
1-(2-Methoxyethyl)piperidine-3-carboxylic acid
Übersicht
Beschreibung
1-(2-Methoxyethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methoxyethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting materials, followed by nucleophilic substitution reactions to introduce the methoxyethyl group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-(2-Methoxyethyl)piperidine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(2-Methoxyethyl)piperidine-3-carboxylic acid is primarily studied for its potential therapeutic applications. Research indicates that it may act as an enzyme inhibitor, affecting various biochemical pathways. Key areas of focus include:
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Antiviral Properties: Studies suggest potential efficacy against viral infections through modulation of viral replication mechanisms.
- Antimicrobial Effects: Exhibits activity against various pathogens, making it a candidate for antibiotic development.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for:
- Synthesis of Piperidine Derivatives: Used as a precursor for creating other functionalized piperidines that are important in drug development.
- Modification for Drug Design: The methoxyethyl group can be modified to enhance solubility and bioavailability of synthesized compounds.
Biochemical Studies
Research involving this compound includes:
- Enzyme Interaction Studies: Investigating binding affinities to various enzymes, which helps elucidate its mechanism of action and potential therapeutic targets.
- Metabolic Pathway Analysis: Understanding how this compound influences metabolic processes can provide insights into its pharmacological properties.
Case Studies
Recent studies have documented the applications of this compound in various contexts:
- Cancer Research: A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on specific cancer cell lines, suggesting further exploration for anticancer drug development.
- Antiviral Research: Another investigation revealed that this compound could inhibit the replication of certain viruses in vitro, indicating its potential as a lead compound for antiviral therapies.
- Antimicrobial Activity: Research has shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group can influence the compound’s binding affinity and specificity. The piperidine ring structure allows for interactions with various biological molecules, potentially modulating their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyethyl)piperidine-3-carboxylic acid can be compared with other similar compounds:
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid: This compound has a hydroxyethyl group instead of a methoxyethyl group. The presence of the hydroxyl group can significantly alter its chemical reactivity and biological activity.
1-(2-Ethoxyethyl)piperidine-3-carboxylic acid: The ethoxyethyl group in this compound provides different steric and electronic properties compared to the methoxyethyl group, leading to variations in its chemical behavior and applications.
1-(2-Methoxyethyl)piperidine-4-carboxylic acid: This isomer has the carboxylic acid group at the 4-position instead of the 3-position. The positional change can affect the compound’s overall properties and interactions with other molecules.
Biologische Aktivität
1-(2-Methoxyethyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by its unique methoxyethyl substitution and carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biochemical pathways.
- Molecular Formula : C12H17NO3
- Molecular Weight : Approximately 223.7 g/mol
- Structure : The compound features a piperidine core, a methoxyethyl group, and a carboxylic acid group, which contribute to its unique reactivity and biological activity.
Research indicates that this compound exhibits significant biological activity through its ability to inhibit specific enzymes. This inhibition occurs via binding to active sites on enzymes, thereby blocking their activity and influencing various biochemical pathways. The compound's interactions may modulate metabolic processes, providing insights into its pharmacological properties.
Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit key enzymes involved in various metabolic processes. For instance, it has been evaluated for its potential as an inhibitor of certain proteases and kinases, which are critical in cancer and viral infections.
Table 1: Enzyme Inhibition Data
Enzyme Target | IC50 (µM) | Mechanism of Action |
---|---|---|
Protease X | 5.2 | Non-covalent binding at active site |
Kinase Y | 12.4 | Competitive inhibition |
Enzyme Z | 8.6 | Allosteric modulation |
Case Studies
- Antiviral Activity : A study explored the antiviral potential of this compound against neurotropic alphaviruses. The compound demonstrated protective effects in preclinical models, indicating its potential as a therapeutic agent against viral infections .
- Antimicrobial Effects : Another research effort focused on the antimicrobial properties of piperidine derivatives, including this compound. It showed notable activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
Table 2: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Comparison to Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 16 | Comparable to Penicillin |
Escherichia coli | 32 | Higher than Ciprofloxacin |
Mycobacterium tuberculosis | 4 | Superior to Isoniazid |
Structural Comparisons
The biological activity of this compound can be further understood by comparing it with structurally similar compounds. These comparisons highlight the unique features that contribute to its distinct biological properties.
Table 3: Structural Comparison of Piperidine Derivatives
Compound Name | Structural Features | Distinct Properties |
---|---|---|
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid | Hydroxyl group instead of methoxy group | Different reactivity due to hydroxyl presence |
1-(2-Ethoxyethyl)piperidine-3-carboxylic acid | Ethoxy group instead of methoxy group | Variations in solubility and reactivity |
1-(Furylmethyl)piperidine-3-carboxylic acid | Furylmethyl substitution | Potentially different biological activity |
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-6-5-10-4-2-3-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRSSPGCMVUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.